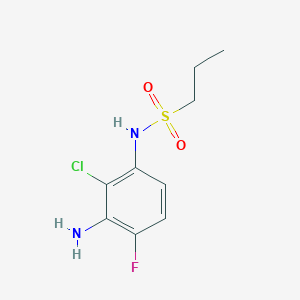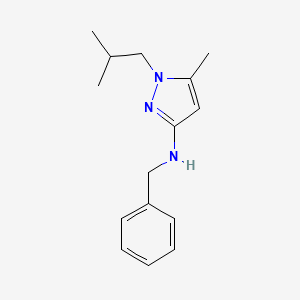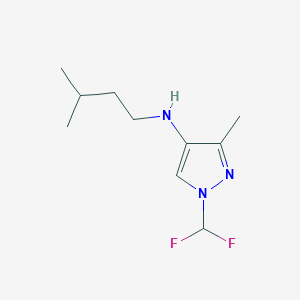![molecular formula C15H22FN B11733557 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a research chemical with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a butylamine chain. It is primarily used in scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylboronic acid and cyclobutanone.
Suzuki-Miyaura Coupling: The 3-fluorophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclobutanone to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with 3-methyl-1-butylamine to yield the final product.
Análisis De Reacciones Químicas
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been established.
Industry: Its applications in industrial settings are limited, primarily due to its specialized nature.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The fluorophenyl group is known to engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The butylamine chain may participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds:
1-[3-(3-Fluorophenyl)cyclobutyl]methanamine hydrochloride: This compound has a similar structure but differs in the length and branching of the alkyl chain.
Cyclobutanemethanamine, 1-(3-fluorophenyl)-α-(2-methylpropyl): Another structurally related compound, differing in the position of the methyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H22FN |
|---|---|
Peso molecular |
235.34 g/mol |
Nombre IUPAC |
1-[1-(3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22FN/c1-11(2)9-14(17)15(7-4-8-15)12-5-3-6-13(16)10-12/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3 |
Clave InChI |
CCRWBGORPVPCJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11733478.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)
![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733504.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)

